molecular formula C11H13NO B1617266 2-methyl-N-phenylbut-3-enamide CAS No. 80188-12-1

2-methyl-N-phenylbut-3-enamide

Cat. No.: B1617266
CAS No.: 80188-12-1
M. Wt: 175.23 g/mol
InChI Key: WCHXCHUYHPVPQK-UHFFFAOYSA-N
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Description

Chemical Identity: 2-Methyl-N-phenylbut-3-enamide (CAS: 80188-12-1) is an α,β-unsaturated amide with the molecular formula C₁₁H₁₃NO. Its structure features a phenyl group attached to the nitrogen atom, a methyl substituent at the C2 position, and a conjugated double bond between C3 and C4 (Fig. 1). Synonyms include 3-Butenamide, 2-methyl-N-phenyl and 2-methyl-but-3-enoic acid anilide .

Properties

CAS No.

80188-12-1

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

2-methyl-N-phenylbut-3-enamide

InChI

InChI=1S/C11H13NO/c1-3-9(2)11(13)12-10-7-5-4-6-8-10/h3-9H,1H2,2H3,(H,12,13)

InChI Key

WCHXCHUYHPVPQK-UHFFFAOYSA-N

SMILES

CC(C=C)C(=O)NC1=CC=CC=C1

Canonical SMILES

CC(C=C)C(=O)NC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-phenylbut-3-enamide typically involves the reaction of 2-methyl-3-buten-2-ol with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-methyl-3-buten-2-ol+phenyl isocyanate3-Butenamide, 2-methyl-N-phenyl-\text{2-methyl-3-buten-2-ol} + \text{phenyl isocyanate} \rightarrow \text{this compound} 2-methyl-3-buten-2-ol+phenyl isocyanate→3-Butenamide, 2-methyl-N-phenyl-

The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and increases the yield of the desired product. The use of catalysts such as Lewis acids can further enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-phenylbut-3-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of phenylacetic acid derivatives.

    Reduction: Formation of 2-methyl-N-phenylbutanamide.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-methyl-N-phenylbut-3-enamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of polymers and as an intermediate in the synthesis of various chemicals.

Mechanism of Action

The mechanism of action of 2-methyl-N-phenylbut-3-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share core amide/α,β-unsaturated motifs but differ in substituents and reactivity:

Compound Name Molecular Formula Key Structural Features Notable Reactivity/Applications References
2-Methyl-N-phenylbut-3-enamide C₁₁H₁₃NO Methyl (C2), phenyl (N), C3-C4 double bond Suspected intermediate in synthesis
N-Methyl-N-phenylbut-2-enamide C₁₁H₁₃NO Methyl (N), C2-C3 double bond Dyotropic rearrangement to spirocycles
2-Cyano-3-hydroxy-N-methyl-N-phenylbut-2-enamide C₁₂H₁₂N₂O₂ Cyano (C2), hydroxy (C3), methyl (N) Functionalized intermediate
(E)-N-(3,4-Dimethoxyphenethyl)-3-methoxybut-2-enamide C₁₅H₂₁NO₄ Methoxy (C3), dimethoxyphenethyl (N) Precursor to heterocycles (e.g., dihydroisoquinolines)

Key Observations :

  • Double Bond Position : The shift from a C3-C4 (target compound) to a C2-C3 double bond (N-methyl derivative) alters conjugation and electronic effects, influencing reactivity in cycloadditions or rearrangements .
  • Substituent Effects: Electron-withdrawing groups (e.g., cyano in 3.42) enhance electrophilicity at the β-carbon, favoring nucleophilic attacks. Methoxy groups (e.g., in ’s compound) increase solubility and direct regioselectivity in heterocycle formation .
This compound

For example, (E)-N-(3,4-dimethoxyphenethyl)-3-methoxybut-2-enamide was prepared from 3-methoxy-2-butenoyl chloride and 3,4-dimethoxyphenethylamine .

N-Methyl-N-phenylbut-2-enamide (3.26)

Used in a dyotropic rearrangement with N-bromosuccinimide (NBS) to form spirocyclic products (20% yield). The C2-C3 double bond facilitates bromination and subsequent cyclization .

2-Cyano-3-hydroxy-N-methyl-N-phenylbut-2-enamide (3.42)

Synthesized via MgCl₂-mediated condensation, highlighting the role of Lewis acids in stabilizing enolate intermediates. The cyano and hydroxy groups enable further functionalization (e.g., heterocycle formation) .

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